molecular formula C7H3F2NO4 B1296600 2,6-Difluoro-3-nitrobenzoic acid CAS No. 83141-10-0

2,6-Difluoro-3-nitrobenzoic acid

Cat. No. B1296600
CAS RN: 83141-10-0
M. Wt: 203.1 g/mol
InChI Key: PDDHSNODMFIIRV-UHFFFAOYSA-N
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Patent
US04339457

Procedure details

A mixture of 31.4 grams (0.498 mole) of 70% nitric acid and 107.1 grams (1.092 moles) of concentrated sulfuric acid was cooled to 10° C. and added dropwise to 75.0 grams (0.474 mole) of stirred 2,6-difluorobenzoic acid. The complete addition required 25 minutes during which time the resultant reaction caused the reaction mixture temperature to rise to 50° C. Upon complete addition the reaction mixture temperature was maintained at 50° C. for one hour, then allowed to cool to ambient temperature where it stirred for 16 hours. The reaction mixture was poured into 250 ml of ice-water and stirred until the ice melted. The mixture was poured into a separatory funnel and extracted with three portions of diethyl ether. The combined extracts were washed with three portions of 400 ml of an aqueous solution saturated with sodium chloride. The organic layer was filtered through phase separation paper and the filtrate concentrated under reduced pressure to a residual solid. The solid was recrystallized from heptane-ethyl acetate to give 19.4 grams of 2,6-difluoro-3-nitrobenzoic acid. The mother liquor was concentrated under reduced pressure to give an additional 56.5 grams of this product.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
107.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13]([OH:15])=[O:14]>>[F:10][C:11]1[C:19]([N+:1]([O-:4])=[O:2])=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
31.4 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
107.1 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)F
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The complete addition required 25 minutes during which time the resultant
Duration
25 min
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to rise to 50° C
ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 50° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature where it
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with three portions of 400 ml of an aqueous solution saturated with sodium chloride
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure to a residual solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from heptane-ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.